molecular formula C6H8Cl2O2 B2454886 2-(2,2-Dichloro-1-methylcyclopropyl)acetic acid CAS No. 5508-89-4

2-(2,2-Dichloro-1-methylcyclopropyl)acetic acid

Cat. No.: B2454886
CAS No.: 5508-89-4
M. Wt: 183.03
InChI Key: WYBGYUVVQBMZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dichloro-1-methylcyclopropyl)acetic acid is a chemical compound with the molecular formula C6H8Cl2O2 and a molecular weight of 183.03 g/mol . It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a methyl group, along with an acetic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dichloro-1-methylcyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by chlorination and subsequent functional group transformations. One common method includes the reaction of 2,2-dichloro-1-methylcyclopropane with acetic acid under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dichloro-1-methylcyclopropyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted cyclopropyl derivatives .

Scientific Research Applications

2-(2,2-Dichloro-1-methylcyclopropyl)acetic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(2,2-Dichloro-1-methylcyclopropyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dichlorocyclopropyl)acetic acid
  • 2-(2,2-Dibromo-1-methylcyclopropyl)acetic acid
  • 2-(2,2-Difluoro-1-methylcyclopropyl)acetic acid

Uniqueness

2-(2,2-Dichloro-1-methylcyclopropyl)acetic acid is unique due to the presence of both chlorine atoms and a methyl group on the cyclopropyl ring, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are advantageous .

Properties

IUPAC Name

2-(2,2-dichloro-1-methylcyclopropyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O2/c1-5(2-4(9)10)3-6(5,7)8/h2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBGYUVVQBMZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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